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molecular formula C10H12N2O3 B8803504 Hydrazinecarboxylic acid, 2-(phenylacetyl)-, methyl ester CAS No. 104484-87-9

Hydrazinecarboxylic acid, 2-(phenylacetyl)-, methyl ester

Cat. No. B8803504
M. Wt: 208.21 g/mol
InChI Key: WOLHTDLCLMKNHY-UHFFFAOYSA-N
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Patent
US04824670

Procedure details

To a solution of 90.1 g. (1.0 mole) of methyl carbazate and 500 ml. of acetonitrile 154.6 g. (1.0 mole) of phenyl acetyl chloride are added. The reaction mixture is heated to boiling for 15 hours and clarified. The residual oil is poured into 500 ml. of water, whereby the oil soon solidifies. Thus 158.4 g. of the white desired compound are obtained, yield 76.1%, m.p.: 94°-95° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
154.6 g
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
76.1%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[NH:2][NH2:3].C(#N)C.[C:10]1([CH2:16][C:17](Cl)=[O:18])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>O>[C:10]1([CH2:16][C:17]([NH:3][NH:2][C:1]([O:5][CH3:6])=[O:4])=[O:18])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(NN)(=O)OC
Step Two
Name
Quantity
154.6 g
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
ADDITION
Type
ADDITION
Details
The residual oil is poured into 500 ml

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)NNC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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